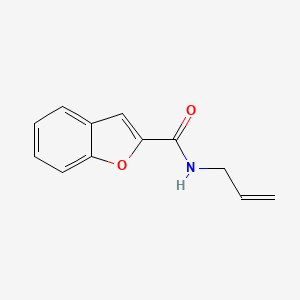

N-allyl-1-benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-prop-2-enyl-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-2-7-13-12(14)11-8-9-5-3-4-6-10(9)15-11/h2-6,8H,1,7H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRCXFNBNHILJFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=CC2=CC=CC=C2O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Activation and Coupling Reactions

Benzofuran-2-carboxylic acid is first activated using coupling agents such as 2-chloro-1-methylpyridinium iodide (Mukaiyama reagent) in N-methylpyrrolidone (NMP) . The activated intermediate reacts with allylamine in the presence of a base, typically ethyldiisopropylamine , to facilitate nucleophilic attack. The reaction is conducted under ammonia gas pressure (1–10 kg/cm²), though substitution with allylamine necessitates milder conditions (ambient pressure, 25–50°C).

Example Procedure

-

Dissolve benzofuran-2-carboxylic acid (1.0 equiv) in NMP.

-

Add 2-chloro-1-methylpyridinium iodide (1.2 equiv) and stir at 25°C for 1 hour.

-

Introduce allylamine (1.5 equiv) dropwise, followed by ethyldiisopropylamine (2.0 equiv).

-

Stir for 6–10 hours, monitor reaction completion via TLC.

-

Quench with ice-cold water, adjust pH to 8–9, and extract with ethyl acetate.

-

Concentrate under reduced pressure and recrystallize from ethanol/water.

Yield and Optimization

Yields for direct amidation typically range from 65–75% , with purity >98% after recrystallization. Critical parameters include:

-

Solvent choice : NMP enhances solubility of intermediates.

-

Coupling agent stoichiometry : Excess reagent (1.2–1.5 equiv) ensures complete activation.

-

Temperature : Elevated temperatures (50°C) reduce reaction time but may promote side reactions.

Transamidation of Preformed Benzofuran-2-Carboxamides

Transamidation offers a versatile pathway to introduce the allyl group onto preformed carboxamides. This method, highlighted in recent academic studies, avoids direct handling of sensitive amines and enables late-stage diversification.

One-Pot Transamidation Protocol

The process involves two steps:

-

Boc Protection : Treat a methyl or ethyl benzofuran-2-carboxamide ester with tert-butoxycarbonyl (Boc) anhydride in acetonitrile with 4-dimethylaminopyridine (DMAP) .

-

Amine Exchange : React the N-acyl-Boc-carbamate intermediate with allylamine in toluene at 60°C.

Example Procedure

Advantages and Limitations

-

Yield : 70–85% after purification.

-

Scope : Compatible with diverse amines, enabling modular synthesis.

-

Drawbacks : Requires Boc protection/deprotection, increasing step count.

| Aryl Iodide | Yield (%) | Purification Method |

|---|---|---|

| 4-Iodotoluene | 82 | Column chromatography |

| 2-Iodonaphthalene | 78 | Recrystallization |

Alternative Routes: Acyl Chloride Intermediates

Conversion of benzofuran-2-carboxylic acid to its acyl chloride followed by allylamine coupling is a classical approach.

Acyl Chloride Synthesis

-

React benzofuran-2-carboxylic acid with thionyl chloride (2.0 equiv) in dichloromethane under reflux.

-

Remove excess thionyl chloride via distillation.

-

Add allylamine (1.2 equiv) in THF, stir at 0°C to room temperature.

Yield : 60–70%, with simpler workup but lower efficiency compared to coupling agents.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions: N-allyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2-carboxylic acid derivatives, while reduction may yield benzofuran-2-carboxamide derivatives with different substituents.

Scientific Research Applications

N-allyl-1-benzofuran-2-carboxamide has several scientific research applications, including:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It is studied for its potential biological activities, including anticancer properties.

Medicine: It is investigated for its potential therapeutic effects, particularly in cancer treatment.

Industry: It is used in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-allyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, some substituted benzofurans have been shown to inhibit cell growth in various cancer cell lines by interfering with cellular signaling pathways . The exact molecular targets and pathways involved may vary depending on the specific biological context.

Comparison with Similar Compounds

Key Observations :

- Substitution patterns directly correlate with solubility and target affinity, underscoring the importance of rational design.

Research Findings and Limitations

While the provided evidence lacks explicit data on this compound, studies on analogous benzofuran carboxamides highlight the following trends:

- Synthetic Accessibility : Allyl derivatives are typically synthesized via nucleophilic substitution or palladium-catalyzed coupling, offering modular routes for diversification .

- Thermal Stability : Allyl groups may confer lower melting points compared to phenyl analogs, as seen in related compounds (e.g., 120–125°C vs. 180–185°C).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.